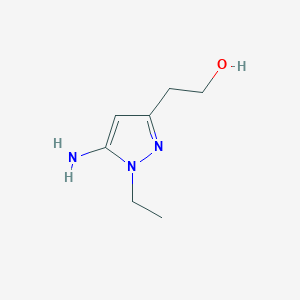
5-amino-1-ethyl-1H-Pyrazole-3-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-ethyl-1H-Pyrazole-3-ethanol is a compound belonging to the pyrazole family, which is a class of heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-ethyl-1H-Pyrazole-3-ethanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives . The reaction conditions often include the use of catalysts such as iodine to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
5-amino-1-ethyl-1H-Pyrazole-3-ethanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazole derivatives .
Aplicaciones Científicas De Investigación
5-amino-1-ethyl-1H-Pyrazole-3-ethanol has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-amino-1-ethyl-1H-Pyrazole-3-ethanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-amino-1-ethyl-1H-Pyrazole-3-ethanol include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in research and industry .
Propiedades
Número CAS |
1224888-32-7 |
|---|---|
Fórmula molecular |
C7H13N3O |
Peso molecular |
155.20 g/mol |
Nombre IUPAC |
2-(5-amino-1-ethylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C7H13N3O/c1-2-10-7(8)5-6(9-10)3-4-11/h5,11H,2-4,8H2,1H3 |
Clave InChI |
PXCJDTHWOGIZTQ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC(=N1)CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




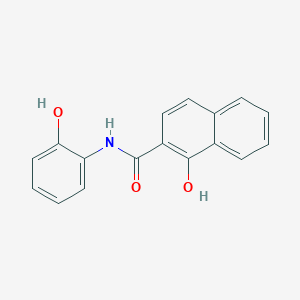
![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitroindole](/img/structure/B13874823.png)


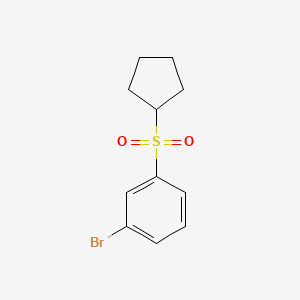
![2-Ethynyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B13874851.png)
![3-Tert-butylimidazo[1,2-c]quinazoline](/img/structure/B13874856.png)
![N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate](/img/structure/B13874863.png)
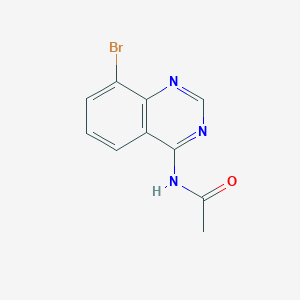
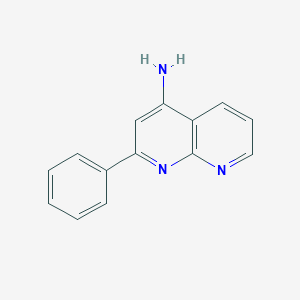
![2-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13874879.png)

